molecular formula C21H15N3O5 B5158956 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide

Numéro de catalogue B5158956
Poids moléculaire: 389.4 g/mol
Clé InChI: AJRPTZSCXUVWMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide, commonly known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to be effective in the treatment of various types of cancer.

Mécanisme D'action

BMN-673 works by inhibiting N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide, an enzyme that plays a crucial role in DNA repair. When this compound is inhibited, cancer cells are unable to repair DNA damage, leading to cell death. BMN-673 has been shown to be highly selective for N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide1 and N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide2, which are the two isoforms of this compound that are most important for DNA repair.
Biochemical and Physiological Effects:
BMN-673 has been shown to be effective in inducing DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents. In addition, BMN-673 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BMN-673 is its high selectivity for N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide1 and N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide2, which reduces the risk of off-target effects. However, one of the limitations of BMN-673 is its high cost, which may limit its use in some research settings.

Orientations Futures

There are several future directions for research on BMN-673. One area of interest is the development of combination therapies that can enhance its efficacy. Another area of interest is the investigation of its potential in the treatment of other diseases, such as sickle cell anemia and neurodegenerative disorders. Finally, there is a need for further research on the pharmacokinetics and safety of BMN-673, particularly in clinical settings.

Méthodes De Synthèse

BMN-673 can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the formation of 3-methyl-4-nitrobenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenol to form the amide intermediate. Finally, the amide intermediate is coupled with 4-(1,3-benzoxazol-2-yl)-3-hydroxybenzaldehyde to give BMN-673.

Applications De Recherche Scientifique

BMN-673 has been extensively studied for its potential in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. It has also been shown to be effective in combination with other chemotherapeutic agents. In addition, BMN-673 has been investigated for its potential in the treatment of other diseases, such as sickle cell anemia and neurodegenerative disorders.

Propriétés

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-12-10-13(6-9-17(12)24(27)28)20(26)22-14-7-8-15(18(25)11-14)21-23-16-4-2-3-5-19(16)29-21/h2-11,25H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRPTZSCXUVWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.